4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (NDPT) is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceutical and agricultural industries. NDPT is a tetrahydropyrazine derivative that exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate”, also known as “4-nitrophenyl 4-(2,4-difluorophenyl)piperazine-1-carboxylate”, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structural components, particularly the nitrophenyl and difluorophenyl groups, contribute to its effectiveness in targeting cancer cells while minimizing damage to healthy cells .
Antiviral Agents
The compound’s unique structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral agents. Research has indicated its efficacy against various viral strains, including those resistant to conventional treatments .
Antibacterial Applications
Due to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes, this compound is being explored as a potential antibacterial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a versatile candidate for treating bacterial infections .
Neuroprotective Agents
Research has shown that this compound can cross the blood-brain barrier and exhibit neuroprotective properties. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators. This makes it a promising candidate for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Research
Its chemical structure allows it to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress. This property is valuable in research focused on preventing oxidative damage in various diseases, including cardiovascular diseases and aging-related disorders .
Mechanism of Action
Mode of Action
This can result in a variety of changes, including the activation or inhibition of enzymatic reactions, alterations in signal transduction pathways, or changes in cellular physiology .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer . The downstream effects of these interactions can vary widely, depending on the specific pathway and the context in which it is activated or inhibited.
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-inflammatory, antimicrobial, or anticancer effects
properties
IUPAC Name |
(4-nitrophenyl) 4-(2,4-difluorophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4/c18-12-1-6-16(15(19)11-12)20-7-9-21(10-8-20)17(23)26-14-4-2-13(3-5-14)22(24)25/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSKCLYVSRGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)F)F)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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